molecular formula C12H23NO4S2 B1286385 Boc-Cys(StBu)-OH CAS No. 30044-61-2

Boc-Cys(StBu)-OH

Cat. No. B1286385
CAS RN: 30044-61-2
M. Wt: 309.5 g/mol
InChI Key: PPQRALRLGBAWHD-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Boc-Cys(StBu)-OH” is a chemical compound with the molecular formula C12H23NO4S2 . Its full name is Boc-S-tert-butylmercapto-L-cysteine . It’s used in laboratory chemicals and synthesis of substances .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES string CC(C)(C)OC(=O)NC@@H(C)C)C(O)=O . The molecular weight of this compound is 309.45 g/mol .


Chemical Reactions Analysis

“this compound” is used in Boc solid-phase peptide synthesis . It’s also mentioned in the context of cysteine protecting groups, which are crucial in peptide and protein chemistry .


Physical And Chemical Properties Analysis

“this compound” has an optical activity of [α]20/D -153±3°, c = 2% in methanol . Its melting point is between 117-119 °C .

Scientific Research Applications

1. Peptide Synthesis Side Reactions

In peptide synthesis involving N-terminal hydroxyamino acids, Boc-Cys(StBu)-OH has been implicated in specific side reactions. For instance, during the synthesis of human IgG1, containing N-terminal threonine residues, the acidolytic deprotection step with trifluoroacetic acid led to the formation of N alpha-mono-trifluoroacetylated products. This reaction demonstrates sequence dependency and provides insights into peptide synthesis intricacies (Hübener et al., 1992).

2. Applications in Fluorescent Labeling

This compound has been utilized for labeling thiols on proteins and cells, enhancing fluorescence imaging. Using N-(2-Aminoethyl)maleimide-cysteine(StBu) as a medium, protein thiols were converted into N-terminal cysteines. This facilitated the creation of a fluorogenic structure with significantly enhanced fluorescence due to the fluorescence resonance energy transfer (FRET) effect. This application is crucial for advanced imaging in biological research (Yuan et al., 2013).

3. Protection and Activation of Thiol Function

In peptide chemistry, this compound plays a role in the protection and activation of the thiol function of cysteine. This is particularly relevant when working with the 3-nitro-2-pyridinesulfenyl (Npys) group, which has been shown to facilitate the formation of cystine disulfide bonds, essential in certain peptides (Matsueda et al., 1981).

4. Disulfide Bond Formation in Peptides

This compound is also instrumental in the synthesis of peptides where disulfide bonds play a crucial role. For instance, it has been used in regioselective formation of multiple disulfide bonds, particularly with the aid of postsynthetic S-tritylation. This approach is key in the reliable and precise synthesis of multicystine peptides, which are significant in various biological processes (Mochizuki et al., 2015).

5. Intracellular Imaging and Sensing

In the field of nanotechnology, this compound has been used to develop near-infrared fluorescence (NIRF) nanoprobes for tumor-targeted imaging. This involves the design of probes that can be activated by intracellular proteases, leading to disassembly and fluorescence "turn-on", which is critical for precise imaging in cancer research (Jiang et al., 2017).

Future Directions

“Boc-Cys(StBu)-OH” is used in peptide synthesis , and its future directions might involve its use in developing new methodologies for site-selective protein modification . It’s also mentioned in the context of DNA-encoded chemical libraries, indicating potential future applications in this area .

Mechanism of Action

Target of Action

Boc-Cys(StBu)-OH is a derivative of the amino acid cysteine, which is used in peptide synthesis. The primary targets of this compound are proteins and peptides that contain cysteine residues . The role of these targets is to facilitate the formation of disulfide bonds, which are crucial for the structural stability and function of many proteins .

Mode of Action

This compound interacts with its targets through a process known as native chemical ligation (NCL). In this process, this compound acts as a thioester surrogate, enabling the direct Fmoc-based solid phase synthesis of peptide a-thioesters . The interaction results in the formation of a new peptide bond, linking two peptide segments together .

Biochemical Pathways

The action of this compound primarily affects the biochemical pathways involved in protein synthesis and folding. By facilitating the formation of disulfide bonds, this compound influences the folding of proteins into their correct three-dimensional structures . This can have downstream effects on various biological processes, as the function of a protein is largely determined by its structure.

Pharmacokinetics

Its bioavailability would primarily depend on the method of administration and the specific context of its use .

Result of Action

The result of this compound’s action is the formation of peptide a-thioesters, which are key intermediates for the convergent synthesis of proteins . This can lead to the production of a wide range of proteins, including those that are difficult to generate by biologically controlled methods .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the kinetics of the native chemical ligation process . Additionally, the presence of other reactive groups can influence the selectivity of the reaction . Therefore, careful control of the reaction conditions is crucial for the successful use of this compound in peptide synthesis.

Biochemical Analysis

Biochemical Properties

Boc-Cys(StBu)-OH is primarily used in biochemical reactions to protect the thiol group of cysteine residues in peptides and proteins. The thiol group is highly reactive and can form disulfide bonds, which are essential for the structural stability and function of many proteins. By protecting the thiol group with a tert-butyl group, this compound prevents premature disulfide bond formation and other side reactions during peptide synthesis .

In biochemical reactions, this compound interacts with various enzymes and proteins involved in peptide synthesis. For example, it is used in solid-phase peptide synthesis (SPPS) to protect cysteine residues until the final deprotection step. The compound is also involved in the synthesis of complex disulfide-rich peptides and the semisynthesis of proteins .

Cellular Effects

This compound influences cellular processes by protecting cysteine residues in peptides and proteins, thereby ensuring the correct folding and function of these biomolecules. The compound’s role in preventing premature disulfide bond formation is crucial for maintaining the structural integrity of proteins and peptides during synthesis .

In cell signaling pathways, this compound can indirectly affect gene expression and cellular metabolism by ensuring the proper synthesis of signaling peptides and proteins. By protecting cysteine residues, the compound helps maintain the functionality of these biomolecules, which are essential for various cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects by forming a stable bond with the thiol group of cysteine residues. This bond prevents the thiol group from participating in unwanted reactions, such as disulfide bond formation, during peptide synthesis. The protecting group can be removed under specific conditions, such as treatment with trifluoroacetic acid (TFA), to restore the thiol group’s reactivity .

The compound’s mechanism of action involves the selective protection and deprotection of cysteine residues, allowing for the controlled synthesis of peptides and proteins. This process is essential for the production of complex disulfide-rich peptides and the semisynthesis of proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard storage conditions, but it can degrade over time when exposed to moisture or high temperatures .

Long-term effects of this compound on cellular function have been observed in in vitro and in vivo studies. The compound’s stability and controlled deprotection are crucial for maintaining the integrity of synthesized peptides and proteins over time .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound effectively protects cysteine residues without causing adverse effects. At high doses, this compound may exhibit toxic or adverse effects, such as disrupting cellular function or causing oxidative stress .

Threshold effects have been observed in studies, where the compound’s protective effects are optimal within a specific dosage range. Beyond this range, the compound’s efficacy may decrease, and adverse effects may become more pronounced .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide and protein synthesis. The compound interacts with enzymes and cofactors involved in the protection and deprotection of cysteine residues. These interactions are essential for maintaining the correct structure and function of synthesized peptides and proteins .

The compound’s effects on metabolic flux and metabolite levels are primarily related to its role in protecting cysteine residues during synthesis. By preventing unwanted reactions, this compound ensures the proper synthesis and function of peptides and proteins involved in various metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions help localize and accumulate the compound in specific cellular compartments, where it can effectively protect cysteine residues .

The compound’s transport and distribution are crucial for its protective effects, as they ensure that this compound reaches the target cysteine residues in peptides and proteins. This localization is essential for maintaining the integrity of synthesized biomolecules .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its protective effects on cysteine residues. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles .

The compound’s activity and function are closely related to its subcellular localization, as it needs to be in proximity to the target cysteine residues to effectively protect them. This localization is essential for the controlled synthesis of peptides and proteins .

properties

IUPAC Name

(2R)-3-(tert-butyldisulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4S2/c1-11(2,3)17-10(16)13-8(9(14)15)7-18-19-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQRALRLGBAWHD-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSSC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CSSC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

30044-61-2
Record name N-[(1,1-Dimethylethoxy)carbonyl]-3-[(1,1-dimethylethyl)dithio]-L-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30044-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,1-dimethylethoxy)carbonyl]-3-[(1,1-dimethylethyl)dithio]-L-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.452
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-Cys(StBu)-OH
Reactant of Route 2
Reactant of Route 2
Boc-Cys(StBu)-OH
Reactant of Route 3
Reactant of Route 3
Boc-Cys(StBu)-OH
Reactant of Route 4
Reactant of Route 4
Boc-Cys(StBu)-OH
Reactant of Route 5
Reactant of Route 5
Boc-Cys(StBu)-OH
Reactant of Route 6
Reactant of Route 6
Boc-Cys(StBu)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.